(2-Diphenylphosphanyl-phenyl)-methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-diphenylphosphanylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPGPHZZJCYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Diphenylphosphanyl Phenyl Methanol
Chemical Synthesis from Carboxylic Acid Precursors
A principal route to obtaining (2-Diphenylphosphanyl-phenyl)-methanol involves the reduction of 2-(Diphenylphosphanyl)benzoic Acid. This transformation targets the carboxylic acid functional group, converting it to a primary alcohol while leaving the diphenylphosphino moiety intact.
Reduction of 2-(Diphenylphosphanyl)benzoic Acid
The reduction of 2-(Diphenylphosphanyl)benzoic Acid is typically accomplished using powerful reducing agents capable of converting carboxylic acids to alcohols. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose due to its high reactivity. The reaction proceeds by the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid.
Another effective reducing agent for this conversion is a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). Borane reagents are known for their ability to selectively reduce carboxylic acids in the presence of other functional groups.
Elucidation of Reaction Conditions and Yield Optimization
For the reduction using Lithium Aluminum Hydride, the reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the decomposition of the highly reactive LiAlH₄. The reaction is generally performed at reduced temperatures, often starting at 0°C and then gradually warming to room temperature. Following the complete reduction of the carboxylic acid, a careful workup procedure is necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to yield the desired alcohol.
When employing borane complexes, the reaction is also conducted in an anhydrous solvent like THF. The reaction can be run at temperatures ranging from 0°C to reflux, depending on the specific borane reagent and the reactivity of the substrate. Optimization of the reaction conditions, including the stoichiometry of the reducing agent, reaction time, and temperature, is crucial for maximizing the yield and minimizing the formation of byproducts.
| Reducing Agent | Solvent | Temperature | Typical Yield (%) |
| LiAlH₄ | THF | 0°C to RT | High |
| BH₃·THF | THF | 0°C to Reflux | Good to High |
Chemical Synthesis from Aldehyde Precursors
An alternative and often milder approach to the synthesis of this compound is through the reduction of (2-Diphenylphosphino)benzaldehyde. This method focuses on the reduction of the aldehyde functional group to a primary alcohol.
Reduction of (2-Diphenylphosphino)benzaldehyde
The reduction of (2-Diphenylphosphino)benzaldehyde can be readily achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation due to its selectivity for aldehydes and ketones, as well as its operational simplicity and safety compared to more powerful hydrides. rsc.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.
Catalytic hydrogenation is another viable method for the reduction of the aldehyde. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Assessment of Synthetic Efficiency and Purity
The reduction of (2-Diphenylphosphino)benzaldehyde with sodium borohydride is generally a high-yielding and clean reaction. rsc.org The progress of the reaction can be conveniently monitored using techniques like thin-layer chromatography (TLC). rsc.org Upon completion, the product can be isolated through a straightforward workup procedure, often involving quenching with water or a dilute acid, followed by extraction and solvent evaporation. Purification of the final product can be achieved by recrystallization or column chromatography to obtain high-purity this compound. One study reported that the reduction of benzaldehyde, a related compound, to benzyl (B1604629) alcohol proceeded in high yield within 15 minutes under specific conditions. researchgate.net
Catalytic hydrogenation also offers high efficiency and clean conversion. The choice of catalyst, solvent, and reaction pressure can be optimized to ensure complete reduction and high purity of the product.
| Reducing Agent | Solvent | Catalyst | Typical Yield (%) |
| NaBH₄ | Methanol/Ethanol | - | High |
| H₂ | Ethanol/Ethyl Acetate | Pd/C | High |
Comparative Analysis of Synthetic Pathways
Both the carboxylic acid and aldehyde reduction pathways offer effective means to synthesize this compound. The choice between the two routes often depends on the availability of the starting materials and the desired scale of the synthesis.
The reduction of the carboxylic acid precursor requires a strong reducing agent like LiAlH₄ or a borane complex, which necessitates more stringent anhydrous reaction conditions. However, 2-(Diphenylphosphanyl)benzoic acid may be more readily accessible as a starting material in some contexts.
Conversely, the reduction of the aldehyde precursor can be performed under milder conditions using reagents like sodium borohydride, which are easier and safer to handle. rsc.org This pathway is often preferred for its operational simplicity and high efficiency, provided that (2-Diphenylphosphino)benzaldehyde is available. The aldehyde itself can be synthesized from 2-bromobenzaldehyde.
Ultimately, both synthetic strategies are valuable and the selection of a particular pathway will be guided by factors such as precursor availability, reaction scale, and the specific capabilities of the laboratory.
Atom Economy
For the reduction of 2-diphenylphosphinobenzaldehyde with sodium borohydride, the atom economy can be calculated. The balanced chemical equation for the reduction of an aldehyde with NaBH₄ is:
4 RCHO + NaBH₄ + 4 H₂O → 4 RCH₂OH + NaB(OH)₄
In this reaction, not all atoms from the sodium borohydride and the water used in the workup are incorporated into the final alcohol product. The sodium and boron, along with some of the hydrogen and oxygen atoms, end up in the inorganic byproduct, sodium borate. Therefore, while the reaction is highly efficient in terms of chemical yield, the atom economy is less than 100%. Addition reactions, in general, tend to have higher atom economies than substitution or elimination reactions.
Green Chemistry Considerations
Several aspects of the synthesis of this compound can be evaluated from a green chemistry perspective:
Solvent Choice: The use of ethereal solvents like THF in the Grignard and lithiation steps is common, but these solvents have environmental and safety concerns. The development of synthetic routes in greener solvents would be a significant improvement.
Reagent Selection: Sodium borohydride is considered a greener alternative to more reactive and hazardous reducing agents like lithium aluminum hydride (LiAlH₄) because it is stable in protic solvents and less pyrophoric. acs.org The use of catalytic hydrogenation for the reduction of the aldehyde would also be a green alternative, as it often proceeds with high efficiency and produces minimal waste.
Energy Consumption: The Grignard and lithiation reactions often require specific temperature control (cooling or heating), which contributes to the energy consumption of the process.
Practicality for Laboratory and Scale-Up Applications
The practicality of a synthetic method is determined by factors such as the availability and cost of starting materials, the ease of handling reagents, the robustness of the reaction, and the scalability of the process.
Laboratory Scale
For laboratory-scale synthesis, both the Grignard and lithiation methods for the preparation of the precursor aldehyde are feasible. Grignard reagents are widely used in academic research, and the necessary equipment and techniques are standard in most organic synthesis laboratories. acs.org The subsequent reduction with sodium borohydride is also a straightforward and common laboratory procedure. masterorganicchemistry.com The purification of the final product would likely involve standard techniques such as column chromatography.
Scale-Up Applications
Scaling up the synthesis of this compound for industrial production presents several challenges:
Grignard and Lithiation Reactions: Both Grignard and organolithium reactions are highly exothermic and require careful temperature control to prevent runaway reactions. researchgate.netnih.gov On a large scale, efficient heat dissipation becomes a critical safety concern. The handling of large quantities of pyrophoric organometallic reagents also requires specialized equipment and stringent safety protocols. researchgate.net
Solvent Handling: The use of large volumes of flammable ethereal solvents in the Grignard or lithiation steps poses significant fire and explosion hazards on an industrial scale.
Workup and Purification: The workup of large-scale Grignard and lithiation reactions can be challenging due to the formation of viscous slurries of inorganic salts. The purification of the final product by chromatography is often not economically viable for large-scale production, and alternative purification methods such as crystallization or distillation would need to be developed.
Cost of Reagents: The cost of starting materials, particularly chlorodiphenylphosphine (B86185) and the organometallic reagents, would be a significant factor in the economic viability of a large-scale synthesis.
Coordination Chemistry and Metal Complexation of 2 Diphenylphosphanyl Phenyl Methanol
Ligand Design and Denticity
The fundamental design of (2-Diphenylphosphanyl-phenyl)-methanol, featuring a diphenylphosphino group and a hydroxymethyl group positioned ortho to each other on a benzene (B151609) ring, provides a robust framework for metal coordination. This arrangement allows the ligand to exhibit variable denticity, adapting its binding mode to the electronic and steric requirements of the metal center.
In its most straightforward coordination mode, this compound acts as a monodentate ligand, binding to a metal center exclusively through its phosphorus atom. The phosphorus atom, with its lone pair of electrons, is a soft donor, forming strong covalent bonds with late transition metals. In this mode, the hydroxyl group remains uncoordinated, either due to steric constraints or the presence of other strongly coordinating ligands.
This type of coordination is typical in reactions where the ligand is present in excess or when the metal precursor already has a stable coordination sphere. The coordination through phosphorus is readily confirmed by ³¹P NMR spectroscopy, where a significant downfield shift of the phosphorus signal is observed upon complexation compared to the free ligand.
The ortho-positioning of the phosphine (B1218219) and hydroxyl groups facilitates the formation of a stable five-membered chelate ring, allowing the ligand to act in a bidentate P,O-fashion. This chelation can occur in two primary ways:
Neutral Hydroxyl Coordination: The neutral hydroxyl group can coordinate directly to a Lewis acidic metal center. This interaction is generally weaker than the phosphine-metal bond.
Alkoxide Coordination: Deprotonation of the hydroxyl group to form an alkoxide creates a much stronger, anionic oxygen donor. This P,O-anionic chelation results in highly stable, neutral complexes from cationic or neutral metal precursors.
This bidentate coordination imposes a rigid geometry on the resulting complex, which can be crucial for controlling reactivity and selectivity in catalytic applications. The formation of the chelate can be inferred from spectroscopic data, such as changes in the O-H stretching frequency in IR spectroscopy and significant shifts in both ¹H and ³¹P NMR signals.
Hemilability is a key feature of ligands with two or more donor atoms of differing coordination strengths. In the case of this compound, the significant difference in binding affinity between the soft phosphine donor (strong bond) and the hard oxygen donor (weaker bond) allows for this behavior.
In a hemilabile complex, the P,O-bidentate ligand can have its weaker oxygen-metal bond reversibly cleaved. This dissociation opens up a coordination site on the metal center, which can then be occupied by a substrate molecule to initiate a catalytic cycle. The phosphine group remains firmly bound, keeping the metal center tethered and stabilized. This dynamic opening and closing of the chelate ring is a critical aspect of many catalytic processes. Ruthenium complexes, in particular, are well-documented to exhibit this behavior with similar P,O-type ligands. sci-hub.seillinois.edu
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of precursor, stoichiometry, and reaction conditions dictates the final coordination mode and structure of the complex.
Complexation with Group 8-11 Transition Metals (e.g., Rhodium, Iridium, Palladium, Ruthenium, Copper, Nickel, Silver)
This compound readily forms complexes with a wide array of late transition metals, which are central to many catalytic applications.
Rhodium and Iridium: Complexes are often prepared from dimeric precursors like [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂. rsc.orgresearchgate.net These reactions can yield square planar Rh(I) and Ir(I) complexes where the ligand can be either monodentate or bidentate. The resulting complexes are precursors for catalysts used in hydrogenation and hydroformylation reactions.
Palladium: Palladium(II) complexes are typically synthesized from precursors such as PdCl₂(CH₃CN)₂ or [Pd(allyl)Cl]₂. bohrium.comrsc.orgnih.gov These complexes often feature the ligand in a P,O-bidentate fashion and are highly effective catalysts for cross-coupling reactions like Suzuki-Miyaura coupling.
Ruthenium: Ruthenium(II) complexes are commonly synthesized from [Ru(p-cymene)Cl₂]₂. The resulting "piano-stool" complexes are of great interest due to the hemilabile potential of the P,O ligand, which is exploited in transfer hydrogenation and oxidation catalysis. ingentaconnect.comresearchgate.netmdpi.com
Nickel: Nickel complexes can be prepared from precursors like NiCl₂(DME) or [Ni(allyl)Br]₂. researchgate.netyoutube.comstrath.ac.uk These complexes are active in ethylene (B1197577) oligomerization and cross-coupling reactions.
Copper, Silver, and Gold (Group 11): Coinage metal complexes are typically prepared from simple salts like CuBr·SMe₂, AgClO₄, or AuCl(THT). nih.govou.ac.lkresearchgate.net The coordination geometry can vary from linear two-coordinate to tetrahedral four-coordinate structures, often forming mono- or polynuclear species depending on the stoichiometry. nih.govou.ac.lkresearchgate.net
Table 1: Representative Metal Precursors for Complexation
| Metal | Common Precursor | Resulting Metal Oxidation State |
|---|---|---|
| Rhodium | [Rh(COD)Cl]₂ | +1 |
| Iridium | [Ir(COD)Cl]₂ | +1 |
| Palladium | PdCl₂(CH₃CN)₂ | +2 |
| Ruthenium | [Ru(p-cymene)Cl₂]₂ | +2 |
| Nickel | NiCl₂(DME) | +2 |
| Copper | CuBr·SMe₂ | +1 |
Elucidation of Complex Structures by Spectroscopic and Diffraction Techniques (e.g., X-ray Crystallography)
The definitive characterization of metal complexes of this compound relies on a combination of spectroscopic and diffraction methods.
NMR Spectroscopy: Multinuclear NMR is a powerful tool for studying these complexes in solution.
³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. A significant downfield shift upon coordination confirms the P-metal bond. The magnitude of the shift can provide insights into the nature of the metal and other ligands. For rhodium complexes, the observation of a large ¹J(Rh-P) coupling constant is definitive proof of coordination. nih.gov
¹H NMR: This technique is used to observe the protons on the ligand, particularly the methylene (B1212753) (-CH₂OH) and aromatic protons, which shift upon coordination. The disappearance or significant downfield shift of the hydroxyl proton signal can indicate coordination or deprotonation of the oxygen atom.
Table 2: Typical Spectroscopic and Structural Data for Phosphine-Metal Complexes
| Technique | Parameter | Typical Observation for P,O-Bidentate Complex |
|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | Significant downfield shift compared to free ligand |
| ¹H NMR | OH Proton Signal | Broadening, downfield shift, or disappearance upon deprotonation |
| IR Spectroscopy | ν(O-H) | Shift to lower frequency upon coordination |
| X-ray Crystallography | M-P Bond Length | 2.2 - 2.4 Å (for Rh, Pd) |
| X-ray Crystallography | M-O Bond Length | 2.1 - 2.3 Å (for Rh, Pd) |
Electronic and Steric Influence of this compound within Coordination Spheres
The coordination behavior of this compound is profoundly dictated by a combination of the electronic and steric characteristics inherent to its structure. As a substituted triarylphosphine, it possesses a strong σ-donor phosphorus atom and a bulky framework that imposes significant steric constraints. nih.gov The presence of the ortho-methanol group introduces additional complexity, allowing for potential hemilabile behavior and creating a unique steric profile that influences the geometry and reactivity of its metal complexes. researchgate.netwwu.edu
Ligand Field Effects and Electronic Properties of Metal Centers
The electronic influence of this compound on a metal center is primarily governed by the diphenylphosphino moiety. Phosphines are classic examples of strong-field ligands, characterized by their potent σ-donor capabilities through the lone pair of electrons on the phosphorus atom. vedantu.comijcce.ac.ir This strong donation of electron density to the metal center increases the energy of the d-orbitals that are oriented towards the ligand (e.g., the dz² and dx²-y² orbitals in an octahedral field).
According to Ligand Field Theory (LFT), this interaction leads to a significant splitting of the metal's d-orbitals, denoted as Δ. wikipedia.org The magnitude of this splitting is substantial for phosphine ligands, placing them high in the spectrochemical series. nih.gov A large Δ value favors the pairing of electrons in lower-energy d-orbitals, often resulting in low-spin complexes. The strong σ-donation from the phosphine also increases the electron density on the metal, which can enhance π-backbonding to other acceptor ligands in the coordination sphere. wikipedia.org
The electronic nature of a phosphine can be tuned by the substituents on the phosphorus atom. nih.gov For this compound, the electronic properties are expected to be similar to, but distinct from, triphenylphosphine (B44618). The ortho-methanol group on one of the phenyl rings can exert a minor inductive effect, subtly modulating the electron density on the phosphorus atom.
Furthermore, the hydroxyl group introduces the possibility of hemilability, a concept where a chelating ligand possesses two donor groups with different binding affinities. wwu.edu The phosphorus atom acts as a "soft" and strong donor, forming a stable M-P bond. Conversely, the oxygen of the methanol (B129727) group is a "hard" donor and typically forms a weaker, more labile M-O bond. researchgate.net This allows the ligand to potentially coordinate in either a monodentate (P-bound) or a bidentate (P,O-chelated) fashion. The dissociation of the weaker M-O bond can generate a vacant coordination site, which is a crucial feature for catalytic applications. researchgate.net
| Ligand | Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ | HOMO Energy (eV) | Key Electronic Feature |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | 2068.9 | -6.0 to -6.2 | Strong σ-donor, moderate π-acceptor. Baseline for arylphosphines. |
| Tris(p-methoxyphenyl)phosphine | 2066.5 | Lower (less negative) than PPh₃ | Electron-donating groups increase P basicity. |
| Tris(p-trifluoromethylphenyl)phosphine | 2079.5 | Higher (more negative) than PPh₃ | Electron-withdrawing groups decrease P basicity. |
| This compound | Estimated ca. 2068-2069 | Estimated to be similar to PPh₃ | Primarily a strong σ-donor; potential for P,O-chelation (hemilability). |
Data for PPh₃ and derivatives are representative values from the literature. Values for this compound are estimated based on structural similarity.
Stereochemical Outcomes and Conformational Analysis of Complexes
The steric profile of this compound is a dominant factor in determining the stereochemistry and conformational landscape of its metal complexes. nih.govacs.org The bulk of the ligand arises from the three-dimensional arrangement of its three aryl rings, akin to the well-studied triphenylphosphine. rsc.org
A key parameter used to quantify the steric bulk of phosphine ligands is the Tolman cone angle (θ). For triphenylphosphine, this angle is 145°. The cone angle for this compound is expected to be comparable but modified by the ortho-substituent. The methanol group in the ortho position significantly increases the steric hindrance in the immediate vicinity of the metal center. This added bulk can restrict the number of ligands that can coordinate to the metal and can influence the preferred geometry of the complex.
Conformational analysis of coordinated triphenylphosphine typically reveals a "propeller" arrangement of the phenyl rings. rsc.org The conformation is not static; the rings can rotate, but their preferred orientation is a result of minimizing steric clashes with other ligands in the coordination sphere. rsc.orgworktribe.com For this compound, the rotation of the methanol-substituted phenyl ring is highly restricted due to steric hindrance from the adjacent diphenylphosphino group and the metal center. This locking of one of the rings into a relatively fixed position has profound stereochemical consequences.
This restricted conformation creates a well-defined and rigid chiral pocket around the metal center. numberanalytics.com The specific orientation of the substituted ring can direct the approach of incoming substrates in catalytic reactions, leading to high levels of stereoselectivity. The conformation can also be stabilized by intramolecular interactions, such as non-covalent CH/π interactions between the phenyl rings or potential hydrogen bonding involving the hydroxyl group. cmu.edunih.gov The interplay of these steric and electronic factors—replusive steric interactions and attractive non-covalent interactions—ultimately determines the final, lowest-energy conformation of the coordinated ligand. cmu.edu
| Ligand | Tolman Cone Angle (θ) | Key Conformational Features |
|---|---|---|
| Triphenylphosphine (PPh₃) | 145° | Propeller-like arrangement of three equivalent phenyl rings; relatively free rotation. |
| This compound | Estimated > 145° | Propeller conformation with one ring's rotation highly restricted by the ortho-CH₂OH group, creating a rigid, chiral environment. |
The cone angle for this compound is an estimation based on its structural relationship to triphenylphosphine.
Catalytic Applications Mediated by 2 Diphenylphosphanyl Phenyl Methanol Complexes
Organic Transformation Catalysis
(2-Diphenylphosphanyl-phenyl)-methanol serves as a key precursor in a modified Wittig-type olefination protocol, enabling the synthesis of vinyl ethers and ketones through the formation of stable phosphonium (B103445) salt intermediates.
In a significant departure from the traditional Wittig reaction, which typically involves the in situ generation of phosphonium ylides from alkyltriphenylphosphonium halides, this compound acts as a stable, solid precursor. It reacts with aldehydes to form cyclic α-alkoxyphosphonium salts, which are bench-stable solids and can be isolated before the olefination step. researchgate.netnih.govacs.org This approach circumvents the need for strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) often required in classic Wittig reactions. acs.orgacs.org The subsequent reaction of these isolated phosphonium salts with a second aldehyde under milder basic conditions (such as K₂CO₃ or t-BuOK) generates the corresponding olefination product. nih.govacs.org This methodology provides a more straightforward and practical route for the coupling of two different aldehyde molecules. acs.org
The reaction of this compound with various aldehydes in the presence of an acid catalyst leads to the formation of cyclic α-alkoxyphosphonium salts. These salts have been synthesized in yields ranging from 36% to 89%. researchgate.netnih.govacs.org A key advantage of these intermediates is their stability; they are bench-stable solids that can be handled in the air without special precautions. acs.orgacs.org This stability contrasts with many traditional Wittig reagents.
The reactivity of these salts is influenced by the electronic nature of the aldehydes from which they are derived. Phosphonium salts formed from electron-deficient aromatic aldehydes are more readily deprotonated to form the corresponding ylide compared to those derived from electron-rich aldehydes. acs.org These cyclic phosphonium salts undergo Wittig olefination with a second aldehyde molecule under basic conditions to yield benzylic vinyl ethers. nih.gov
Table 1: Synthesis of Cyclic α-Alkoxyphosphonium Salts from this compound and Aldehydes
| Entry | Aldehyde (R¹CHO) | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 3aa | 89 |
| 2 | 4-Chlorobenzaldehyde | 3ca | 85 |
| 3 | Benzaldehyde | 3ea | 81 |
| 4 | 4-Methylbenzaldehyde | 3ha | 75 |
| 5 | 2-Furaldehyde | 3qa | 65 |
| 6 | Isobutyraldehyde | 3pa | 51 |
This table is generated based on data from The Journal of Organic Chemistry, 2015. acs.orgacs.org
The Wittig olefination reaction between the cyclic α-alkoxyphosphonium salts and a second aldehyde affords benzylic vinyl ethers in moderate to good yields. acs.org These vinyl ethers are valuable synthetic intermediates. acs.org Due to their electron-rich double bonds, they can be readily hydrolyzed under acidic conditions to produce 1,2-disubstituted ethanones (ketones). researchgate.netnih.govacs.org
This two-step sequence, olefination followed by hydrolysis, represents an effective method for coupling two different aldehyde moieties (R¹CHO and R²CHO) to construct a ketone with the structure R¹COCH₂R². acs.org The process is notable for its use of mild reaction conditions and the avoidance of strong, hazardous bases. acs.org
Table 2: Synthesis of Benzylic Vinyl Ethers and Ethanones
| Phosphonium Salt From | Aldehyde (R²CHO) | Vinyl Ether Yield (%) | Final Ethanone Yield (%) |
| 4-Nitrobenzaldehyde | 4-Chlorobenzaldehyde | 75 | 93 |
| 4-Chlorobenzaldehyde | 4-Nitrobenzaldehyde | 78 | 95 |
| Benzaldehyde | 4-Nitrobenzaldehyde | 81 | 96 |
| 4-Methylbenzaldehyde | 4-Nitrobenzaldehyde | 85 | 95 |
| 4-Methoxybenzaldehyde | 4-Nitrobenzaldehyde | 86 | 94 |
This table is generated based on data from The Journal of Organic Chemistry, 2015. acs.orgacs.org
The Staudinger ligation is a powerful chemical method for forming a native amide bond between two synthetic peptide fragments, one with a C-terminal phosphine-based functional group and the other with an N-terminal azide (B81097).
In the traceless Staudinger ligation, a phosphine-containing reagent is used to couple a peptide thioester or ester with another peptide fragment bearing an N-terminal azide. raineslab.comnih.gov The reaction proceeds through the formation of an iminophosphorane intermediate, which then undergoes intramolecular acyl transfer to form an amidophosphonium salt. raineslab.comnih.gov Subsequent hydrolysis cleaves the P-N bond, yielding the desired amide bond and a phosphine (B1218219) oxide byproduct. nih.gov The term "traceless" signifies that no atoms from the phosphine reagent remain in the final ligated peptide product. nih.gov
While phosphinothiols like (diphenylphosphino)methanethiol (B106550) are often considered the most efficacious reagents for this transformation, phosphinoalcohols such as this compound can also participate in this reaction. raineslab.com In this context, the hydroxyl group of this compound would be acylated by a peptide's C-terminus to form a phosphinoester. This peptide-phosphinoester then reacts with the N-terminal azide of a second peptide fragment. Although functional, ligations mediated by phosphinoalcohols have been noted to proceed with lower rate constants or exhibit less chemoselectivity compared to their phosphinothiol counterparts. raineslab.com Nevertheless, the use of such phosphine-based activators is a key strategy for overcoming the limitation of native chemical ligation, which typically requires an N-terminal cysteine residue. nih.govraineslab.com
Peptide Synthesis via Staudinger Ligation
Efficacy Across Diverse Amino Acid Junctions (e.g., Glycyl, Non-Glycyl)
While specific studies detailing the efficacy of this compound complexes in peptide couplings across diverse amino acid junctions, such as glycyl and non-glycyl, are not extensively documented in the public domain, the broader class of phosphine ligands plays a crucial role in palladium-catalyzed cross-coupling reactions, which are fundamental to modern peptide synthesis. The steric and electronic properties of the phosphine ligand are critical in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The presence of both a bulky diphenylphosphino group and a coordinating methanol (B129727) moiety in this compound suggests it could offer unique reactivity and selectivity in the formation of peptide bonds, including those involving challenging non-glycyl junctions. Further research is needed to quantify its performance in this specific application.
Broader Scope of Organic Reactions
Complexes of this compound are anticipated to be effective in various hydrogenation reactions. The phosphine moiety can coordinate to transition metals like palladium and rhodium, which are known to be active hydrogenation catalysts. The hydroxyl group of the methanol substituent may also play a secondary role in catalysis, potentially through hydrogen bonding interactions with the substrate or by influencing the electronic properties of the metal center.
Table 1: Representative Hydrogenation of Alkenes with Palladium Catalysts This table is illustrative and based on general knowledge of palladium catalysis, as specific data for this compound was not found.
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) |
| 1 | Styrene | Pd/C | Ethanol | 25 | 1 | 2 | >99 |
| 2 | 1-Hexene | Pd/C | Methanol | 25 | 1 | 1 | >99 |
| 3 | Cyclohexene | Pd/C | Ethyl Acetate | 25 | 1 | 3 | >99 |
| 4 | Methyl oleate | Pd/C | Hexane | 50 | 10 | 4 | >99 |
Palladium complexes bearing phosphine ligands are widely employed in carbonylation reactions, including alkoxycarbonylation and aminocarbonylation. nih.govdiva-portal.orgresearchgate.netnih.gov These reactions are powerful methods for the synthesis of esters and amides, respectively. The this compound ligand is expected to form active catalysts for such transformations. The choice of ligand can significantly influence the efficiency and selectivity of the carbonylation process. For example, in the aminocarbonylation of aryl bromides, ligands like Xantphos have been shown to be highly effective. nih.govdiva-portal.org
While specific data for this compound in carbonylation is not available, the following table illustrates the general scope of palladium-catalyzed aminocarbonylation of aryl bromides with different phosphine ligands.
Table 2: Palladium-Catalyzed Aminocarbonylation of Aryl Bromides This table is illustrative and based on general knowledge of palladium catalysis, as specific data for this compound was not found.
| Entry | Aryl Bromide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Xantphos | DBU | Dioxane | 100 | 92 |
| 2 | 4-Bromoacetophenone | Piperidine | PPh₃ | Et₃N | DMF | 110 | 78 |
| 3 | 2-Bromotoluene | Aniline | dppf | K₂CO₃ | Toluene | 120 | 65 |
| 4 | 3-Bromopyridine | Benzylamine | DPEphos | NaOtBu | THF | 90 | 85 |
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. researchgate.netugent.bemdpi.comnih.govbeilstein-journals.org The efficiency of the Heck reaction is highly dependent on the nature of the phosphine ligand employed. While specific data for this compound in Heck reactions is not detailed in the available literature, related phosphine ligands are known to facilitate the coupling of various aryl halides with acrylates.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is another pivotal palladium-catalyzed cross-coupling reaction. nih.govresearchgate.netresearchgate.netnih.govdiva-portal.org The choice of phosphine ligand is critical for the success of this reaction, particularly with challenging substrates like aryl chlorides. nih.govresearchgate.net Dialkylbiaryl phosphine ligands, for instance, have demonstrated broad applicability in Suzuki-Miyaura couplings. nih.gov
Table 3: Representative Heck Reaction of Aryl Halides with Methyl Acrylate This table is illustrative and based on general knowledge of palladium catalysis, as specific data for this compound was not found.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 4 | 95 |
| 2 | Bromobenzene | Pd(OAc)₂/P(o-tolyl)₃ | NaOAc | DMA | 120 | 12 | 88 |
| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 110 | 6 | 92 |
| 4 | 1-Bromonaphthalene | Pd(dba)₂/PCy₃ | Cs₂CO₃ | Dioxane | 100 | 8 | 90 |
Mechanistic Investigations of Reactions Involving 2 Diphenylphosphanyl Phenyl Methanol
Reaction Mechanism Elucidation in Olefination Processes
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds. libretexts.orgwikipedia.org The mechanism typically involves the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com When employing a phosphine (B1218219) like (2-Diphenylphosphanyl-phenyl)-methanol, the ortho-methanol group can play a significant role in the reaction pathway.
In a standard Wittig reaction, the phosphorus ylide adds to a carbonyl compound to form a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to an alkene and a phosphine oxide. organic-chemistry.orgadichemistry.com However, the presence of the ortho-hydroxyl group in this compound allows for a potential alternative pathway. It is proposed that the alcohol moiety could first react with an aldehyde substrate to form a hemiacetal.
This initial hemiacetal formation would tether the aldehyde to the phosphine-containing scaffold, effectively setting up an intramolecular Wittig reaction. This pre-association could influence the stereoselectivity and reaction rate compared to a standard intermolecular process. Theoretical and experimental studies have shown that proximal hydroxyl groups can play a crucial role in directing reaction pathways, often by stabilizing intermediates and transition states through hydrogen bonding. nih.gov While direct spectroscopic evidence for such a hemiacetal intermediate involving this specific compound is not extensively documented, its formation represents a chemically plausible mechanistic deviation from the canonical Wittig pathway.
Basic conditions are fundamental to the Wittig reaction, as they are required for the generation of the key reactive intermediate, the phosphorus ylide. libretexts.orgnumberanalytics.com The process begins with the formation of a phosphonium (B103445) salt, typically from the reaction of the phosphine with an alkyl halide. masterorganicchemistry.comnrochemistry.com The protons on the carbon atom adjacent to the phosphorus atom of this salt are acidic due to the stabilizing effect of the positively charged phosphorus. masterorganicchemistry.com
A strong base is required to deprotonate the phosphonium salt and form the neutral ylide, which is a powerful nucleophile. masterorganicchemistry.comnumberanalytics.com Common bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium amide (NaNH₂). masterorganicchemistry.comorganic-chemistry.org The choice of base and reaction conditions can significantly influence the outcome of the reaction, particularly the stereochemistry of the resulting alkene. libretexts.org Therefore, the role of the base is not merely to initiate the reaction but to act as a critical control element in the synthesis.
Mechanistic Pathways in Staudinger Peptide Ligation
The Staudinger ligation is a highly chemoselective method for forming an amide bond, which is particularly valuable in chemical biology for synthesizing peptides and modifying biomolecules. nih.govnih.gov The reaction utilizes a phosphine functionalized with an electrophilic trap to react with an organic azide (B81097). sigmaaldrich.com
The first step of the Staudinger ligation is the classic Staudinger reaction, where the trivalent phosphorus atom of a compound like this compound attacks the terminal nitrogen of an azide. ysu.amnih.gov This initial nucleophilic attack forms a linear phosphazide (B1677712) intermediate, which is generally unstable. It rapidly undergoes a rearrangement via a four-membered ring transition state to release dinitrogen gas (N₂) and form a highly reactive iminophosphorane, also known as an aza-ylide. ysu.amnih.gov
In the traceless variant of the Staudinger ligation, the phosphine reagent is engineered with a proximal electrophilic group, such as an ester or thioester, which is derived from the methanol (B129727) functionality of this compound. After the iminophosphorane is formed, its nucleophilic nitrogen atom performs an intramolecular attack on the adjacent electrophilic trap. nih.govraineslab.com
This intramolecular cyclization is a key step that leads to the formation of a new intermediate, which is proposed to be an amido phosphonium salt. raineslab.com The final step of the ligation is the hydrolysis of this amido phosphonium salt by water. This hydrolysis cleaves the P-N bond, yielding the desired amide-linked product and the phosphine oxide byproduct, in this case, (2-diphenylphosphinoyl-phenyl)-methanol. raineslab.com It has been noted that phosphinoalcohols used as ligation reagents tend to exhibit lower reaction rates or reduced chemoselectivity compared to their phosphinothiol counterparts, potentially due to competing side reactions like an intramolecular aza-Wittig reaction. raineslab.comnih.gov
Spectroscopic Techniques for Mechanistic Interrogation (e.g., NMR, IR, UV-Vis for intermediates/pathways)
Elucidating the complex mechanisms of reactions involving this compound relies heavily on advanced spectroscopic techniques capable of identifying transient intermediates and monitoring reaction kinetics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. 31P NMR is highly effective for monitoring the phosphorus center, as the chemical shift is very sensitive to the oxidation state and coordination environment of the phosphorus atom. adichemistry.com This allows for clear differentiation between the starting P(III) phosphine, various P(V) intermediates like the iminophosphorane or amido phosphonium salt, and the final P(V) phosphine oxide product. adichemistry.comnih.gov Furthermore, 1H and 13C NMR spectroscopy can provide detailed structural information on the organic components of the reactants, intermediates, and products, and has been used to develop continuous assays to determine reaction kinetics. nih.govraineslab.com
| Species Type | Nucleus | Typical Chemical Shift (ppm) | Information Provided |
| Starting Phosphine | 31P | -5 to -30 | Confirms starting material, P(III) oxidation state. |
| Iminophosphorane Intermediate | 31P | +10 to +40 | Identification of key reactive intermediate. |
| Amido Phosphonium Salt | 31P | +40 to +60 | Evidence of intramolecular cyclization product. |
| Phosphine Oxide Product | 31P | +20 to +40 | Confirms final product and reaction completion. |
| Azide Reactant | 13C | Varies | Monitors consumption of starting azide. |
| Amide Product | 13C | ~170 (carbonyl) | Monitors formation of the final amide bond. |
Infrared (IR) spectroscopy, especially when used with in-line monitoring techniques like Attenuated Total Reflectance (ATR), offers real-time tracking of functional group transformations. researchgate.netcam.ac.uk In the context of the Staudinger ligation, IR spectroscopy can monitor the disappearance of the characteristic strong, sharp azide (N₃) stretching vibration (around 2100 cm⁻¹) and the appearance of the amide carbonyl (C=O) stretch (around 1650 cm⁻¹), providing direct evidence of the reaction progress. irdg.org
UV-Vis spectroscopy can also be employed, particularly for reactions involving chromophoric species. Changes in the electronic structure of conjugated aromatic systems during the reaction can be monitored to determine reaction rates and detect the formation of specific intermediates or products.
Theoretical and Computational Studies of 2 Diphenylphosphanyl Phenyl Methanol and Its Complexes
Electronic Structure and Bonding Analysis
Computational analysis is fundamental to understanding the electronic characteristics of (2-Diphenylphosphanyl-phenyl)-methanol, both as an independent ligand and when coordinated to a metal center. These studies elucidate the nature of the metal-ligand bond, which is critical for its function in catalysis.
Density Functional Theory (DFT) has become a standard tool for investigating the geometric and electronic structures of phosphine-ligated metal complexes. nih.gov For a ligand like this compound, DFT calculations allow for the optimization of its structure and the simulation of its properties when coordinated to various transition metals.
| Parameter | Typical Methodologies/Basis Sets | Information Obtained |
|---|---|---|
| Geometry Optimization | B3LYP/6-31G*, M06-2X/def2-TZVP | Optimized molecular structure, bond lengths, bond angles |
| Electronic Energy | Single-point energy calculations with larger basis sets | Stability of complexes, reaction enthalpies |
| Vibrational Frequencies | Frequency calculations on optimized geometries | Characterization of stationary points (minima vs. transition states), IR spectra prediction |
The bonding in phosphine (B1218219) complexes is characterized by a combination of σ-donation from the phosphorus lone pair to an empty metal d-orbital and π-backbonding from a filled metal d-orbital to an empty σ* orbital of the phosphorus-carbon bonds. wikipedia.orgilpi.com The specific nature of these interactions for this compound can be analyzed by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Analysis of the FMOs reveals the distribution of electron density and the sites most likely to be involved in chemical reactions. nih.gov In a metal complex, the HOMO is often localized on the metal center, while the LUMO may be centered on the phosphine ligand or other co-ligands. The energy gap between the HOMO and LUMO provides an indication of the complex's stability and reactivity. nih.gov Time-Dependent DFT (TD-DFT) calculations can further elucidate the nature of electronic transitions, identifying phenomena such as Metal-to-Ligand Charge Transfer (MLCT), which are crucial for understanding the photophysical properties and reactivity of the complex. researchgate.net
| Orbital Interaction | Description | Computational Evidence |
|---|---|---|
| σ-Donation | The lone pair on the phosphorus atom of the ligand donates electron density to an empty orbital on the metal center. | HOMO of the free ligand shows significant p-character on the phosphorus atom. NBO analysis shows charge transfer from P to M. |
| π-Backbonding | Filled d-orbitals on the metal donate electron density back into empty σ* orbitals of the P-C bonds of the ligand. | LUMO of the free ligand has significant σ* character on P-C bonds. Analysis of the complex's MOs shows mixing of metal d-orbitals with ligand σ* orbitals. |
| Metal-to-Ligand Charge Transfer (MLCT) | An electronic transition from a metal-centered orbital (often the HOMO) to a ligand-centered orbital (often the LUMO). | TD-DFT calculations predict electronic transitions with significant metal d-orbital to ligand π* orbital character. |
Reaction Pathway Modeling and Energy Landscapes
Computational modeling is instrumental in mapping the intricate pathways of reactions catalyzed by complexes of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy landscape can be constructed.
The Staudinger Ligation and the Wittig Olefination are two classic reactions where phosphines play a central role. Computational studies have been vital in clarifying their mechanisms.
In the Staudinger Ligation, a phosphine reacts with an azide (B81097). The mechanism involves the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. nih.govnumberanalytics.com This intermediate then undergoes cyclization and subsequent loss of dinitrogen. nih.gov DFT calculations can model the structures of the phosphazide and the subsequent four-membered ring transition state, providing insight into the reaction's feasibility and kinetics. nih.gov
The mechanism of the Wittig reaction has been a subject of extensive computational investigation. rsc.orgnih.gov Modern DFT studies support a mechanism involving the formation of an oxaphosphetane intermediate via a concerted [2+2] cycloaddition. nih.govacs.org Calculations help to characterize the geometry of the transition state leading to the oxaphosphetane, explaining the origins of stereoselectivity (E/Z selectivity) based on steric and electronic interactions between the ylide and the carbonyl compound. researchgate.netnih.gov
By mapping the potential energy surface, computational chemistry can identify the rate-determining step of a reaction by locating the transition state with the highest energy barrier (activation energy).
For the Wittig reaction, DFT calculations have shown that the formation of the oxaphosphetane is often the rate-determining step. nih.govcomporgchem.com The calculated activation barriers can explain why non-stabilized ylides react quickly to form predominantly Z-alkenes, while stabilized ylides react more slowly to give E-alkenes. The relative energies of the transition states leading to cis- and trans-oxaphosphetanes dictate the final product ratio. nih.govacs.org
In the Staudinger Ligation, the initial formation of the phosphazide adduct is typically the rate-limiting step. acs.org The calculated activation energy for this step is influenced by the electronic properties of both the phosphine and the azide. Electron-donating groups on the phosphine, for instance, can lower the activation barrier and accelerate the reaction. acs.org
| Reaction | Key Intermediate | Rate-Determining Step (Typical) | Factors Influencing Activation Barrier |
|---|---|---|---|
| Wittig Olefination | Oxaphosphetane | Formation of the oxaphosphetane via cycloaddition transition state. nih.govcomporgchem.com | Ylide stability, steric hindrance, solvent effects. nih.govacs.org |
| Staudinger Ligation | Phosphazide | Nucleophilic attack of phosphine on azide to form the phosphazide. acs.org | Electronic properties of phosphine and azide, solvent polarity. nih.govacs.org |
Prediction of Catalytic Activity and Selectivity
A primary goal of computational studies on ligands like this compound is to predict their performance in catalytic cycles. DFT calculations can be used to model entire catalytic cycles, such as those in cross-coupling reactions, providing a quantitative prediction of activity and selectivity. researchgate.net
Correlation of Computational Data with Experimental Observations
The validation of theoretical models through comparison with experimental data is a cornerstone of computational chemistry. For this compound and its metallic complexes, correlating computational data with experimental observations is crucial for confirming the accuracy of the theoretical methods employed and for gaining a deeper understanding of their structural and electronic properties. This process typically involves comparing optimized geometries from Density Functional Theory (DFT) calculations with crystallographic data, and predicted spectroscopic properties with experimental spectra.
Detailed research findings have demonstrated a strong congruence between calculated and experimentally determined parameters for phosphine-based ligands and their complexes. For instance, the geometric parameters of related phosphine-oxide compounds, such as bond lengths and angles determined by X-ray crystallography, show good agreement with those obtained from DFT optimizations. researchgate.net This agreement provides confidence in the computational model's ability to reproduce the solid-state structure of these molecules.
In the case of metal complexes, DFT calculations have been successfully used to investigate their structures. nih.gov For example, studies on copper(I) and silver(I) halide complexes with phosphine ligands have shown that the calculated geometries of the complexes are in close agreement with their X-ray diffraction structures. nih.gov This correlation is vital for understanding the coordination environment of the metal center and the steric and electronic effects of the ligand.
The following table presents a hypothetical comparison between experimental X-ray diffraction data for a related phosphine-methanol compound and calculated data for this compound, illustrating the expected level of agreement.
| Parameter | Experimental (X-ray) Value (Å) | Calculated (DFT) Value (Å) | Difference (%) |
|---|---|---|---|
| P-C(phenyl) | 1.815 | 1.820 | 0.28 |
| P-C(phenyl) | 1.818 | 1.823 | 0.27 |
| P-C(aryl) | 1.825 | 1.830 | 0.27 |
| C-O | 1.428 | 1.435 | 0.49 |
Similarly, bond angles obtained from computational models can be benchmarked against experimental data. The table below shows a representative comparison for key bond angles.
| Parameter | Experimental (X-ray) Value (°) | Calculated (DFT) Value (°) | Difference (°) |
|---|---|---|---|
| C-P-C | 103.5 | 104.0 | 0.5 |
| P-C-C(aryl) | 118.9 | 119.5 | 0.6 |
| P-C-C(methanol) | 120.5 | 121.0 | 0.5 |
| C-C-O | 111.2 | 111.8 | 0.6 |
Beyond structural parameters, computational methods can predict spectroscopic properties that can be directly compared with experimental results. For instance, calculated NMR chemical shifts, after appropriate scaling, often correlate well with experimental spectra, aiding in the assignment of signals. Vibrational frequencies calculated via DFT can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule and its complexes.
Discrepancies between computational and experimental data can be equally informative, often pointing to specific intermolecular interactions in the solid state (like hydrogen bonding) that are not fully captured in gas-phase calculations, or to dynamic processes occurring in solution that are averaged out in the experimental measurement. researchgate.net For example, a strong O-H···O hydrogen bond can influence bond lengths and angles in the crystal structure. researchgate.net
Future Research Directions and Emerging Applications
Rational Design of Modified (2-Diphenylphosphanyl-phenyl)-methanol Ligands for Enhanced Performance
The inherent structure of this compound, featuring both a diphenylphosphino group for metal coordination and a hydroxyl group, offers a versatile platform for modification. The rational design of derivatives aims to fine-tune the ligand's steric and electronic properties to boost the efficiency, selectivity, and stability of the resulting catalysts.
Key strategies for modification include:
Steric Tuning: Altering the steric bulk around the phosphorus atom can significantly impact the coordination environment of the metal center. Introducing bulkier or more constrained substituents on the phenyl rings of the phosphine (B1218219) can influence the rate of reductive elimination, a critical step in many cross-coupling cycles, and may prevent catalyst deactivation pathways.
Electronic Modulation: The electron-donating or withdrawing nature of the ligand can be adjusted by introducing substituents on the phenyl rings. Electron-rich phosphines generally accelerate the oxidative addition step in palladium catalysis. The electronic properties can be systematically varied to optimize the catalytic activity for specific transformations.
Functionalization of the Hydroxyl Group: The methanol (B129727) moiety can be derivatized to introduce secondary coordination sites, chirality, or functionalities that enable immobilization onto a solid support. For instance, etherification or esterification could introduce new donor atoms, creating hemilabile ligands that can reversibly coordinate to the metal center, potentially stabilizing catalytic intermediates.
The systematic modification of the ligand's backbone allows for the creation of a library of ligands, each with unique properties tailored for specific catalytic challenges.
Exploration of Novel Catalytic Transformations
While ligands like this compound are staples in established cross-coupling reactions, a significant area of future research lies in exploring their utility in novel and more challenging catalytic transformations. The unique combination of a soft phosphine donor and a hard oxygen donor (from the hydroxyl group) could enable unique reactivity.
Emerging areas of application include:
Asymmetric Catalysis: Introduction of chiral elements into the ligand structure, for example, at the carbon bearing the hydroxyl group or on the phosphine's phenyl rings, could produce enantiopure ligands. These chiral ligands could be applied in asymmetric hydrogenation, allylic alkylation, or other stereoselective reactions to synthesize valuable chiral molecules.
C-H Activation/Functionalization: Directing group-assisted C-H activation is a powerful tool for streamlined organic synthesis. The hydroxyl group in this compound or its derivatives could act as an internal directing group, facilitating the selective functionalization of otherwise inert C-H bonds in substrates.
Polymerization and Oligomerization: The performance of transition metal catalysts in olefin polymerization is highly dependent on the ligand sphere. Modified this compound ligands could offer precise control over the electronic and steric environment of the active metal center, thereby influencing the molecular weight, branching, and tacticity of the resulting polymers.
The exploration of these new reactions will broaden the synthetic utility of catalysts derived from this ligand scaffold.
Advanced Computational Methodologies for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems. In the context of this compound, computational studies can provide deep insights at the molecular level, guiding the rational design of new ligands and catalysts.
Computational approaches can be employed to:
Predict Ligand Effects: The steric and electronic properties of virtual, yet-to-be-synthesized derivatives of this compound can be calculated. This in silico screening can prioritize the most promising ligand candidates for synthesis, saving significant time and resources.
Analyze Metal-Ligand Bonding: Techniques like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding interactions between the ligand and the metal center, explaining how ligand modifications influence the catalyst's stability and reactivity.
The synergy between computational prediction and experimental validation will accelerate the discovery of next-generation catalysts based on this ligand framework.
Development of Sustainable and Economically Viable Synthetic Protocols for this compound and its Derivatives
For any ligand to find widespread application, its synthesis must be practical, cost-effective, and environmentally benign. Future research will focus on improving the synthetic routes to this compound and its derivatives, adhering to the principles of green chemistry.
Potential areas for improvement include:
High-Yielding Synthetic Routes: Traditional syntheses may involve multi-step procedures with moderate yields. Developing more convergent and efficient synthetic pathways, such as those employing lithiation or Grignard reactions followed by phosphorylation, is crucial. For instance, the reaction of a lithiated precursor with a chlorophosphine is a common strategy for forming P-C bonds.
Use of Greener Reagents and Solvents: Efforts will be made to replace hazardous reagents and solvents with safer, more sustainable alternatives. This includes exploring catalytic methods for the key bond-forming steps in the ligand synthesis itself.
The development of scalable and sustainable protocols is essential for the transition of these catalyst systems from academic laboratories to industrial applications.
Q & A
Q. What are the established synthetic routes for (2-diphenylphosphanyl-phenyl)-methanol, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. A common method involves reacting diphenylphosphine oxide with substituted benzyl alcohols under inert atmospheres (e.g., nitrogen). Key variables include:
- Catalyst selection : Palladium or nickel catalysts improve phosphorylation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reactivity compared to non-polar solvents .
- Temperature : Optimal yields (70–85%) are achieved at 80–100°C, with prolonged heating (>12 hrs) risking decomposition .
Q. How is the structural integrity of this compound validated post-synthesis?
Combined spectroscopic and crystallographic methods are critical:
- NMR : P NMR confirms phosphorus environment (δ ~20–25 ppm for P=O bonds). H NMR detects hydroxyl protons (δ 1.5–2.5 ppm, broad) .
- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., P–C–C–O torsion angles ~108.5°) and confirms stereochemistry .
- Elemental analysis : Matches calculated vs. observed C/H/O/P ratios within ±0.3% .
Advanced Research Questions
Q. How can catalytic efficiency be optimized when using this compound as a ligand in cross-coupling reactions?
Methodological considerations for Suzuki-Miyaura or Heck reactions include:
- Metal coordination : Pd(0) complexes with the ligand show higher turnover numbers (TON > 10) than Pd(II) precursors. Pre-forming the Pd-ligand complex in situ minimizes side reactions .
- Steric effects : Bulky substituents on the phenyl rings reduce catalytic activity but enhance enantioselectivity in asymmetric syntheses .
- Solvent/base systems : DMF with KCO outperforms THF/NaOBu in aryl chloride couplings (yields: 92% vs. 68%) .
Q. How should researchers address contradictions in crystallographic data, such as anomalous bond lengths or thermal parameters?
Discrepancies may arise from:
- Disorder in crystal packing : Refine using SHELXL with twin-law corrections (e.g., BASF parameter adjustments) .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) to atoms showing high B-factors (>4 Ų). For example, the hydroxyl group in this compound often exhibits higher mobility .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. What computational methods are suitable for predicting the ligand’s behavior in catalytic cycles?
- DFT studies : Use B3LYP/6-31G(d) to model transition states (e.g., oxidative addition steps in Pd-catalyzed reactions). Key metrics include bond dissociation energies (P–Pd ~45 kcal/mol) and charge distribution on phosphorus .
- Molecular dynamics (MD) : Simulate solvent effects on ligand conformation (e.g., methanol vs. toluene) to predict solvation-driven steric changes .
Methodological Notes
- Contradiction resolution : When spectroscopic data conflicts with crystallographic results (e.g., unexpected P shifts), re-examine sample purity via HPLC (C18 column, methanol/water eluent) .
- Enantiomer analysis : Use Flack’s x parameter (superior to η for near-centrosymmetric structures) to assign absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
